![molecular formula C8H6N6 B111611 Tetrazolo[1,5-a]quinoxalin-4-amine CAS No. 61148-29-6](/img/structure/B111611.png)

Tetrazolo[1,5-a]quinoxalin-4-amine

Overview

Description

Tetrazolo[1,5-a]quinoxalin-4-amine is a chemical compound with the CAS Number: 61148-29-6 . It has a molecular weight of 186.18 and its IUPAC name is tetraazolo [1,5-a]quinoxalin-4-amine . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

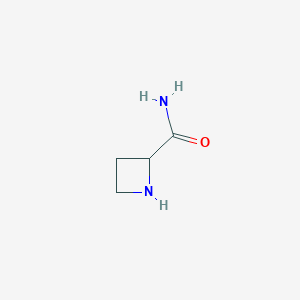

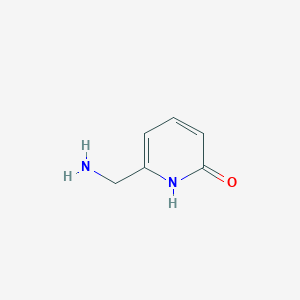

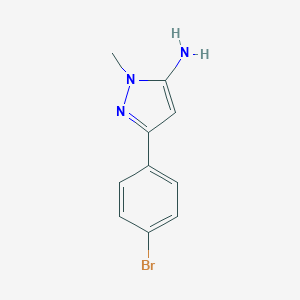

The synthesis of Tetrazolo[1,5-a]quinoxalin-4-amine and its analogues has been reported in several studies . One study reports a “refreshed” synthesis of the [1,2,3]-triazolo [1,5-a]quinoxalin-4 (5H)-one core, using eco-compatible catalysts and reaction conditions . The synthesis process also involved a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis

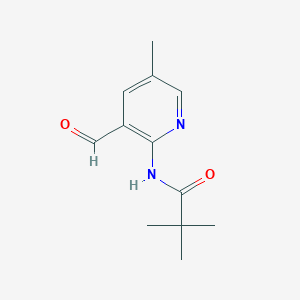

The molecular structure of Tetrazolo[1,5-a]quinoxalin-4-amine is characterized by the presence of a tetrazolo group fused with a quinoxaline group . The InChI code for the compound is 1S/C8H6N6/c9-7-8-11-12-13-14 (8)6-4-2-1-3-5 (6)10-7/h1-4H, (H2,9,10) and the InChI key is JHENZOJHAIBHFZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The conversion of Tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated . Derivatives of the novel compound class of triazoloimidazoquinoxalines (TIQ) and rhenium (I) triazoloquinoxaline complexes were synthesized .Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]quinoxalin-4-amine is a powder that is stored at room temperature . It has a melting point of 288-289 degrees Celsius .Scientific Research Applications

Antimicrobial Applications

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues, which are structurally similar to Tetrazolo[1,5-a]quinoxalin-4-amine, are relevant structural templates in both natural and synthetic biologically active compounds . These compounds have shown promising results in preliminary antimicrobial evaluations against different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains .

Antidepressant Activities

A series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones, which are structurally similar to Tetrazolo[1,5-a]quinoxalin-4-amine, were designed, synthesized, and evaluated for antidepressant activities in mice . The most active compound was 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, which decreased the immobility time by 82.69% at 50 mg/kg .

Antiviral Applications

Although not directly related to Tetrazolo[1,5-a]quinoxalin-4-amine, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for potential antiviral activity against Herpes simplex virus . This suggests that Tetrazolo[1,5-a]quinoxalin-4-amine, due to its structural similarity, may also have potential antiviral applications.

Anti-HIV Applications

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds such as anti-HIV agents .

Antitrypanosomal Applications

Triazoloquinoxaline compounds have also been used in the design and synthesis of antitrypanosomal agents .

Antiallergic Applications

Triazoloquinoxaline compounds have shown potential in the design and synthesis of antiallergic agents .

Future Directions

The future directions for research on Tetrazolo[1,5-a]quinoxalin-4-amine could involve further exploration of its synthesis and derivatization, as well as investigation of its potential biological activities . The compound’s potential as a structural template for the design and synthesis of novel biologically relevant compounds could also be explored .

Mechanism of Action

Mode of Action

It has been suggested that it may interact with various biochemical pathways

Biochemical Pathways

Tetrazolo[1,5-a]quinoxalin-4-amine may be involved in various biochemical pathways. For instance, it has been used in the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have been found to have diverse bioactivities, suggesting that Tetrazolo[1,5-a]quinoxalin-4-amine may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 288-289°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Derivatives of the compound have shown promising activity against various cancer cell lines . This suggests that Tetrazolo[1,5-a]quinoxalin-4-amine may have potential therapeutic effects.

Action Environment

The action of Tetrazolo[1,5-a]quinoxalin-4-amine may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting point . Additionally, the compound’s interaction with other substances in its environment could potentially influence its action.

properties

IUPAC Name |

tetrazolo[1,5-a]quinoxalin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHENZOJHAIBHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368415 | |

| Record name | 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]quinoxalin-4-amine | |

CAS RN |

61148-29-6 | |

| Record name | 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

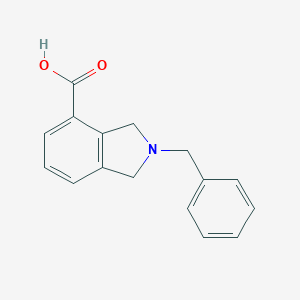

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

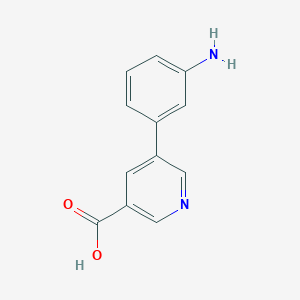

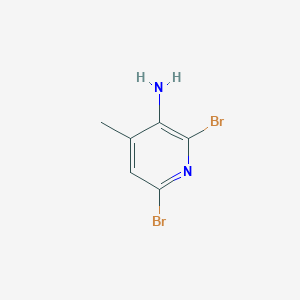

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural variations introduced in the synthesized tetrazolo[1,5-a]quinoxalin-4-amine derivatives?

A1: The research focused on synthesizing a series of N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted tetrazolo[1,5-a]quinoxalin-4-amine derivatives by introducing various substituents on the phenyl and tetrazolo[1,5-a]quinoxaline rings. This approach aimed to investigate the Structure-Activity Relationship (SAR) and understand how these modifications impact the antimicrobial activity of the compounds. By analyzing the antimicrobial activity of derivatives with different substituents, researchers can identify structural features crucial for potent activity against specific microbial strains [].

Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

A2: The in vitro antimicrobial screening revealed promising results. Notably, compounds 4g, 4h, 4q, and 4n exhibited significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli). Additionally, compounds 4g, 4h, 4r, and 4l displayed moderate activity against fungal strains (C. albicans and A. niger) []. These findings highlight the potential of this class of compounds as lead structures for developing novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)